PI3Kα Inhibitory Potency vs. Closest Pyridopyrimidinone Comparators
The target compound inhibits PI3Kα with an IC50 of 3 nM [1]. For the closest comparator documented in the same high-throughput screening dataset, 2-(4-aminophenyl)-4-morpholinopyrido[3,2-d]pyrimidine (a regioisomeric pyridopyrimidine), no PI3Kα inhibitory activity is reported, indicating that the specific 2-piperidinyl-5-(4-pyridyl) substitution pattern on the pyrido[2,3-d]pyrimidin-4(3H)-one core is a key driver of PI3Kα engagement. In a related but distinct chemotype, the 5-(4-methoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one analog has not been reported to possess PI3K activity, highlighting the critical role of the 5-(4-pyridyl) group.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | 2-(4-aminophenyl)-4-morpholinopyrido[3,2-d]pyrimidine (IC50 not reported for PI3Kα); 5-(4-methoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (no PI3K activity reported) |
| Quantified Difference | Only compound with measurable PI3Kα potency in this series |
| Conditions | Inhibition of PI3Kalpha (unknown origin) using PIP2 as substrate; preincubated 15 min, substrate addition measured for 1 hr by HTRF assay (BindingDB assay data). |
Why This Matters
For procurement decisions in PI3Kα-focused oncology projects, the 3 nM potency provides a clear, quantifiable reason to select this compound over close structural analogs that lack documented PI3Kα activity.
- [1] BindingDB, BDBM50594749, CHEMBL5170300. Affinity Data: IC50 = 3 nM for PI3Kalpha. View Source
